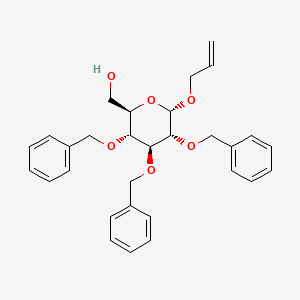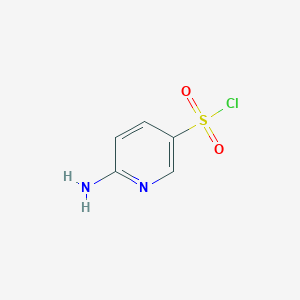
6-Aminopyridine-3-sulfonyl chloride
Descripción general
Descripción
6-Aminopyridine-3-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Mecanismo De Acción
Target of Action
6-Aminopyridine-3-sulfonyl chloride is a synthetic compound that has been used in the synthesis of various substituted pyridine-3-sulfonyl chlorides . The primary targets of this compound are substituted 3-aminopyridines . These aminopyridines play a crucial role in the synthesis of many valuable technical and pharmaceutical compounds .
Mode of Action
The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis of pyridine-3-sulfonyl chlorides . This process involves the diazotation of substituted 3-aminopyridines and subsequent substitution of diazo groups with sulfonyl groups . The synthesized pyridine-3-sulfonyl chlorides can then be converted to pyridine-3-sulfonic acids and -sulfonyl amides .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that the compound’s ADME properties and bioavailability could be influenced by factors such as temperature and storage conditions.
Result of Action
The result of the action of this compound is the production of pyridine-3-sulfonyl chlorides . These can then be converted into pyridine-3-sulfonic acids and -sulfonyl amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of air . For example, 2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as temperature and atmospheric composition.
Análisis Bioquímico
Biochemical Properties
6-Aminopyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target biomolecules. For example, this compound can inhibit certain enzymes by modifying their active sites, thereby affecting their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, causing changes in gene expression. The sulfonylation of proteins by this compound can result in the modification of protein structure and function, which can have downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that the stability and degradation of this compound can influence its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by sulfotransferases. These enzymes catalyze the transfer of sulfonate groups to acceptor molecules, leading to the formation of sulfonated products. This compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes. The interaction of this compound with metabolic pathways can have downstream effects on cellular function and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Aminopyridine-3-sulfonyl chloride can be synthesized through the diazotization of 3-aminopyridine followed by the substitution of the diazo group with a sulfonyl group. This process involves the use of reagents such as 1,5-naphthalenedisulfonic acid and isoamyl nitrite in a microchannel reactor . The diazonium salt formed in this reaction is then reacted with thionyl chloride to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using similar methods but on a larger scale. The use of microchannel reactors allows for continuous and efficient production, ensuring high yield and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 6-Aminopyridine-3-sulfonyl chloride undergoes various chemical reactions, including oxidation, substitution, and coupling reactions. One notable reaction is its oxidative reaction with tertiary amines in the presence of air, leading to the formation of sulfonylethenamines .
Common Reagents and Conditions: Common reagents used in reactions with this compound include tertiary amines, thionyl chloride, and isoamyl nitrite. The reactions often require specific conditions such as the presence of air or specific catalysts .
Major Products: The major products formed from reactions involving this compound include sulfonylethenamines and various sulfonyl derivatives .
Aplicaciones Científicas De Investigación
6-Aminopyridine-3-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of sulfonylethenamines, which are valuable intermediates in organic synthesis . Additionally, it is employed in the preparation of various pharmaceuticals, agrochemicals, and other industrial chemicals .
Comparación Con Compuestos Similares
6-Aminopyridine-3-sulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and tosyl chloride. While all these compounds are used as electrophiles in organic synthesis, this compound is unique due to its pyridine ring structure, which imparts different reactivity and selectivity .
List of Similar Compounds:- Benzenesulfonyl chloride
- Tosyl chloride
- Pyridine-3-sulfonyl chloride
Propiedades
IUPAC Name |
6-aminopyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXODBGVQIFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477724 | |
| Record name | 6-Aminopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289483-92-7 | |
| Record name | 6-Aminopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

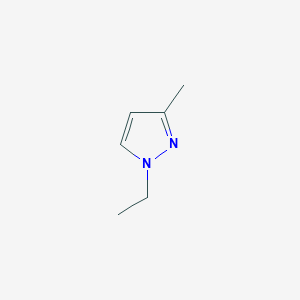

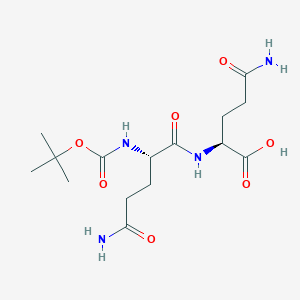
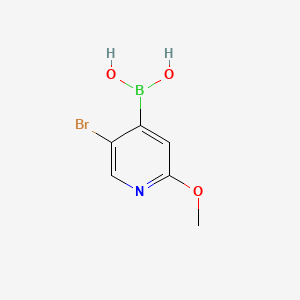

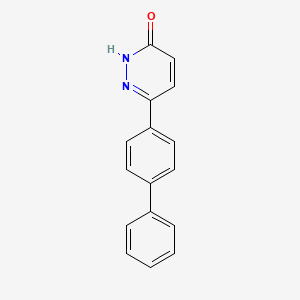


![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)
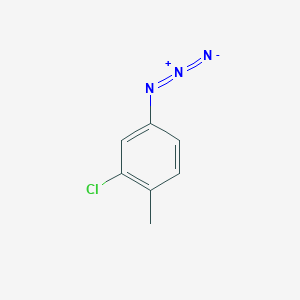
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)
